molecular formula C10H19NO2S B15267588 Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate

Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate

Cat. No.: B15267588
M. Wt: 217.33 g/mol
InChI Key: ZXSBEBSNQGQOHB-UHFFFAOYSA-N
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Description

Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate is a sulfur-containing organic compound characterized by a piperidine ring linked via a methylene-sulfanyl (-SCH2-) bridge to a methyl propanoate moiety. This structure combines a nitrogen heterocycle with a thioether and ester functional group, making it a versatile intermediate in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic, hydrogen-bonding, or nucleophilic interactions . Its piperidine core is a common pharmacophore in bioactive molecules, while the sulfanyl group enhances metabolic stability compared to oxygen-containing analogs .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

methyl 3-(piperidin-4-ylmethylsulfanyl)propanoate

InChI

InChI=1S/C10H19NO2S/c1-13-10(12)4-7-14-8-9-2-5-11-6-3-9/h9,11H,2-8H2,1H3

InChI Key

ZXSBEBSNQGQOHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate typically involves the reaction of piperidine with a suitable thiol and an ester. One common method includes the nucleophilic substitution of a piperidine derivative with a thiol, followed by esterification. The reaction conditions often require a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The sulfur atom can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Sulfanyl Moieties

Compound A : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole (DMPI)
  • Structural Differences: Replaces the methyl propanoate group with a pyridinyl-indole system.
  • Functional Impact : DMPI exhibits antimicrobial synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) due to enhanced membrane penetration and efflux pump inhibition .
  • Key Data: Property DMPI Target Compound Bioactivity MRSA synergist (IC₅₀: 0.8 μM) Not reported in available sources Solubility Low (logP: 4.2) Likely moderate (ester group)
Compound B : Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
  • Structural Differences: Substitutes the piperidine ring with a nitro-substituted quinazolinone core.
  • Functional Impact: The quinazolinone moiety confers kinase inhibitory activity, while the sulfanyl-propanoate chain improves solubility .
  • Key Data: Property Compound B Target Compound Crystallography Orthorhombic crystal system No crystallographic data available Electrophilicity High (nitro group) Moderate (ester group)

Analogues with Sulfanyl Linkers in Clinical Use

Montelukast Derivatives (e.g., 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid)
  • Structural Differences: Incorporates cyclopropane and quinoline groups instead of piperidine and ester.
  • Functional Impact : Montelukast acts as a leukotriene receptor antagonist for asthma, leveraging the sulfanyl group for covalent binding .
  • Key Insight : The target compound’s simpler structure lacks the cyclopropane-carboxylic acid motif critical for Montelukast’s receptor specificity .

Mechanistic and Pharmacokinetic Insights

  • Metabolic Stability : Sulfanyl groups in the target compound may reduce oxidative metabolism compared to oxygen-based analogs (e.g., ethers), as seen in DMPI’s prolonged half-life .
  • Target Selectivity: The piperidine ring’s conformational flexibility contrasts with rigid quinazolinone systems (Compound B), suggesting divergent target profiles .
  • Synthetic Accessibility: The ester group in the target compound allows for straightforward derivatization, unlike the nitro-quinazolinone in Compound B, which requires multi-step synthesis .

Biological Activity

Methyl 3-{[(piperidin-4-yl)methyl]sulfanyl}propanoate is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉NOS, with a molecular weight of approximately 239.36 g/mol. The presence of the piperidine moiety is crucial for its biological activity, as it facilitates interactions with various biological targets, including proteins and enzymes. The sulfanyl group enhances the compound's reactivity, allowing it to participate in redox reactions and form hydrogen bonds with biomolecules.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bond Formation : The piperidine ring can engage in hydrogen bonding with target proteins, influencing their activity.
  • Electrostatic Interactions : The sulfanyl group can participate in electrostatic interactions that modulate the function of enzymes and receptors.
  • Metabolic Transformations : The ester functionality may undergo hydrolysis to release active metabolites that exert biological effects.

These interactions can lead to significant biochemical changes within biological systems, potentially affecting various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For example, related sulfonamide derivatives demonstrated IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .
  • Antimicrobial Activity : The sulfonamide functional group is known for its low toxicity and effectiveness against various pathogens. Compounds with similar structures have been tested for their inhibitory effects on bacterial enzymes .
  • Potential Drug Development : this compound has been explored as a pharmacophore in drug design due to its ability to modulate biological pathways effectively.

Case Study 1: Anticancer Activity

A series of derivatives based on methyl propanoates were synthesized and tested for anticancer activity. Among these, certain derivatives exhibited significant inhibitory effects on cancer cell lines, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

Research into sulfonamide derivatives has revealed their potential as inhibitors of bacterial enzymes such as DapE. One study reported an IC₅₀ of 162 µM for a piperidine sulfonamide derivative, indicating moderate potency against the target enzyme .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural FeaturesBiological Activity
Methyl 3-{[(piperidin-2-yl)methyl]sulfanyl}propanoatePiperidine ring, sulfanyl groupModerate anticancer activity
Methyl 3-{[(piperidin-4-yl)methanesulfonyl]propanoateSulfonyl instead of sulfanylEnhanced reactivity and potential antimicrobial properties
Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoatePyrrolidine ringVarying potency against different targets

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